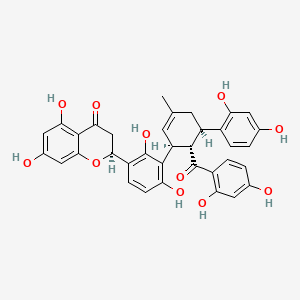

Kuwanon L

Description

Structure

3D Structure

Properties

CAS No. |

88524-65-6 |

|---|---|

Molecular Formula |

C35H30O11 |

Molecular Weight |

626.6 g/mol |

IUPAC Name |

(2S)-2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C35H30O11/c1-15-8-22(19-4-2-16(36)10-25(19)40)31(34(44)20-5-3-17(37)11-26(20)41)23(9-15)32-24(39)7-6-21(35(32)45)29-14-28(43)33-27(42)12-18(38)13-30(33)46-29/h2-7,9-13,22-23,29,31,36-42,45H,8,14H2,1H3/t22-,23-,29-,31-/m0/s1 |

InChI Key |

ZEZOBFSLMMTYFF-HQSFFLIMSA-N |

SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Origin of Product |

United States |

Origin and Occurrence of Kuwanon L

Botanical Sources within Morus Species

Research has identified Kuwanon L in various species of the Morus genus. The most cited botanical source for the isolation of this compound is Morus alba L., also known as the white mulberry tree. clockss.orgnih.gov This species has been a primary focus in phytochemical studies, leading to the identification of numerous flavonoids, including this compound. Further investigations have also reported the presence of this compound and related compounds in other mulberry species such as Morus nigra (black mulberry). chemfaces.comcaymanchem.com

Intra-Plant Distribution and Tissue Specificity

Within the mulberry plant, this compound is not uniformly distributed. Scientific studies have consistently shown that the highest concentrations of this compound are found in the root bark of Morus species. clockss.orgchemfaces.comnih.gov The root bark of the mulberry tree is a well-known source of a variety of bioactive compounds, with prenylated flavonoids like this compound being significant constituents. nih.govmdpi.com While other parts of the mulberry tree, such as the leaves, twigs, and fruit, also contain a diverse array of phytochemicals, the root bark is specifically recognized as the primary tissue for the accumulation of this compound. chemfaces.comnih.govnih.gov

Data Table of this compound Origin

| Botanical Source | Family | Genus | Specific Tissue |

| White Mulberry | Moraceae | Morus | Root Bark |

| Black Mulberry | Moraceae | Morus | Root Bark |

Biosynthetic Pathways and Enantioselective Synthesis of Kuwanon L

Enzymatic Diels-Alder Cycloaddition in Morus Species

The formation of Kuwanon L and other related MDAAs in plants of the Moraceae family is postulated to occur through an intermolecular [4+2] cycloaddition, a reaction commonly known as the Diels-Alder reaction. mdpi.com The optical activity observed in all isolated natural Diels-Alder adducts from mulberry strongly suggests that this cycloaddition is not a spontaneous event but is instead catalyzed by a specific enzyme, referred to as a Diels-Alderase. mdpi.comnih.gov This enzymatic control is crucial for the high stereoselectivity of the reaction, leading to the specific three-dimensional structure of the resulting compounds. nih.gov

Research utilizing cell cultures of Morus alba has provided substantial evidence for the enzymatic nature of this transformation. mdpi.comrsc.org Administration of O-methylated chalcone (B49325) precursors to these cell cultures resulted in the formation of optically active O-methyl derivatives of chalcomoracin (B1204337) and kuwanon J, confirming that the key biosynthetic step is an enzymatic Diels-Alder reaction. rsc.org Further proof was obtained through the bioconversion of artocarpesin (B1216160) into artonin I within Morus alba cell cultures, demonstrating the presence of an active enzymatic system capable of facilitating this specific type of cycloaddition. mdpi.com A FAD-dependent enzyme, MaDA, has been identified from Morus alba cell cultures as a stand-alone, intermolecular Diels-Alderase that catalyzes the [4+2] cycloaddition between morachalcone A and a diene generated from moracin C. researchgate.net

Precursors and Intermediate Metabolites in this compound Biosynthesis

The biosynthesis of Diels-Alder type adducts like this compound involves the convergence of different metabolic pathways to produce the necessary precursors: a dienophile and a diene. mdpi.com In the case of MDAAs, the dienophile is typically a chalcone, while the diene is a dehydroprenylphenol, such as a dehydroprenylflavonoid or a dehydroprenylstilbene. mdpi.com

Incorporation studies using 13C-labelled acetate (B1210297) in Morus alba callus cell cultures have shed light on the origins of these precursors. The labeling patterns observed in kuwanon J and chalcomoracin indicated a high incorporation of acetate into their aromatic rings, which is consistent with the established pathways for flavonoid biosynthesis. mdpi.com These studies support a biogenetic pathway where chalcones and 2-arylbenzofurans are key intermediates. mdpi.com For instance, the biosynthesis of artonin I involves morachalcone A as the dienophile and dehydroprenylartocarpesin as the diene. mdpi.com The general precursors for secondary metabolites can range from short-chain fatty acids and isoprenoid units to amino acids and sugars, which are channeled from primary metabolism. nih.gov

Distinct Isoprenoid Biosynthetic Pathways in Morus alba Cell Cultures

The isoprenyl moieties found on the precursors of this compound and other MDAAs are synthesized via isoprenoid biosynthetic pathways. nih.gov Isoprenoids in nature are generally produced through two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.gov

Intriguing research on Morus alba cell cultures has revealed the operation of at least two independent isoprenoid biosynthetic pathways. nih.gov One pathway is responsible for the synthesis of sterols, such as β-sitosterol, while the other is dedicated to the formation of isoprenylphenols, the precursors for compounds like chalcomoracin. nih.gov A key distinction between these two pathways was elucidated by their differential response to compactin (ML-236), a known inhibitor of HMG-CoA reductase, a critical enzyme in the MVA pathway. The sterol biosynthesis pathway was found to be susceptible to inhibition by compactin, whereas the pathway leading to isoprenylphenols was resistant to it. nih.gov This differential sensitivity suggests a separation and distinct regulation of these two pathways within the plant cells, ensuring a dedicated supply of precursors for different classes of metabolites. nih.gov

Chemoenzymatic and Biomimetic Synthetic Approaches to this compound

The complex, stereochemically rich structure of this compound and its analogues has made them challenging targets for total synthesis. scispace.com Synthetic chemists have often turned to biomimetic approaches, which draw inspiration from the proposed biosynthetic pathways. msu.eduacs.org The key strategic element in these syntheses is the recreation of the pivotal Diels-Alder cycloaddition in the laboratory. msu.edu

A significant challenge in the non-enzymatic synthesis of these molecules is controlling the stereoselectivity of the cycloaddition. To address this, various enantioselective total syntheses of related compounds like (-)-kuwanon I, (+)-kuwanon J, (-)-kuwanon X, and (+)-kuwanon Y have been developed. scilit.comnih.govnih.gov These syntheses often employ a biosynthesis-inspired asymmetric Diels-Alder reaction mediated by a chiral Lewis acid, such as a chiral VANOL or VAPOL/boron complex. scispace.commsu.edunih.gov This approach has allowed for high control over the enantioselectivity of the cycloaddition. msu.edunih.gov For example, the synthesis of (-)-kuwanon X and (+)-kuwanon Y achieved high exo selectivity, which was a notable advancement in the field. nih.gov These chemoenzymatic and biomimetic strategies not only enable the synthesis of these complex natural products but also provide deeper insights into the mechanisms of the biological reactions that produce them. msu.eduscilit.com

Isolation and Purification Methodologies for Kuwanon L

Advanced Extraction Techniques from Plant Biomass

The initial step in isolating Kuwanon L involves its extraction from plant material, typically the root bark or leaves of Morus alba mdpi.comjst.go.jp. While traditional solvent extraction methods have been employed, modern techniques are being explored to enhance efficiency, yield, and selectivity, while reducing solvent consumption and extraction time nih.gov. These advanced methods are designed to overcome the limitations of conventional approaches nih.gov.

Commonly, the dried and powdered plant material is subjected to extraction with organic solvents. Methanol (B129727) is frequently used, often in an aqueous solution (e.g., 80% methanol), to effectively extract a broad range of flavonoids, including this compound mdpi.com. Following initial extraction, a liquid-liquid partitioning step is often employed to pre-purify the extract. The crude methanol extract is typically suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butyl alcohol mdpi.com. This process fractionates the extract, concentrating compounds like this compound in the less polar fractions, such as the ethyl acetate fraction.

Advanced extraction techniques that can be applied to enhance the recovery of flavonoids like this compound from plant biomass include:

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, facilitating the release of intracellular contents and enhancing the mass transfer of the target compounds into the solvent nih.gov.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and the moisture within the plant material. This creates a buildup of pressure inside the plant cells, leading to cell wall rupture and the efficient release of phytochemicals nih.gov.

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is advantageous due to the low toxicity and volatility of CO2, and its solvent power can be tuned by altering pressure and temperature nih.gov.

The selection of the extraction method and solvent system is a critical factor that influences the yield and purity of the initial this compound-containing extract.

| Technique | Principle | Typical Solvents | Advantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent over a period of time. | Methanol, Ethanol, Ethyl Acetate | Simple, low cost. |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration and mass transfer. nih.gov | Methanol, Ethanol | Reduced extraction time, lower solvent consumption. nih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and intracellular water, causing cell rupture. nih.gov | Methanol, Ethanol | Fast, efficient, reduced solvent use. nih.gov |

Chromatographic Separation and High-Resolution Purification Strategies

Following extraction and preliminary fractionation, the enriched extract containing this compound undergoes several stages of chromatographic separation to isolate the compound in a highly pure form. A combination of different chromatographic techniques is typically necessary to resolve the complex mixture of phytochemicals present in the plant extract mdpi.com.

Column Chromatography: A common initial step involves column chromatography over a solid stationary phase.

Silica (B1680970) Gel Chromatography: This is widely used for the initial separation of compounds based on their polarity. A non-polar mobile phase is used to elute compounds, with the polarity gradually increased to elute more polar compounds.

Octadecyl Silica (ODS) Gel Chromatography: This is a form of reversed-phase chromatography where the stationary phase is non-polar. It is effective for separating flavonoids that are not well-resolved by normal-phase silica gel chromatography mdpi.com.

Sephadex LH-20 Chromatography: This technique separates compounds based on a combination of molecular size exclusion and adsorption. It is particularly useful for separating flavonoids and other polyphenols mdpi.com.

High-Resolution Purification Techniques: To achieve a high degree of purity, more advanced and higher-resolution techniques are employed.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the final purification of this compound. It utilizes high pressure to pass the mobile phase through a column packed with a stationary phase, providing high resolution and separation efficiency. Reversed-phase columns (e.g., C18) are commonly used for flavonoid separation anjs.edu.iq.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that does not use a solid stationary phase, which avoids the irreversible adsorption of the sample onto the support matrix nih.govnih.gov. A suitable two-phase solvent system is selected, and the separation is based on the differential partitioning of the solutes between the two immiscible liquid phases nih.govnih.gov. This method is effective for the preparative separation of natural products like flavonoids.

The selection of chromatographic methods and the optimization of parameters such as the stationary phase, mobile phase composition, and gradient are crucial for the successful isolation of pure this compound.

| Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Separation Principle |

|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Hexane-Ethyl Acetate or Chloroform-Methanol gradients | Adsorption (Normal Phase) |

| ODS Column Chromatography | Octadecyl Silica | Methanol-Water or Acetonitrile-Water gradients | Partition (Reversed Phase) mdpi.com |

| Sephadex LH-20 | Sephadex LH-20 | Methanol, Ethanol | Size Exclusion and Adsorption mdpi.comauctoresonline.org |

| Preparative HPLC | C18 or other bonded phases | Acetonitrile-Water or Methanol-Water gradients | High-resolution Partition (Reversed Phase) anjs.edu.iq |

| HSCCC | None (Liquid-Liquid) | e.g., Petroleum ether-ethyl acetate-methanol-water nih.gov | Liquid-Liquid Partition nih.govnih.gov |

Modern Analytical Techniques for Purity Assessment and Quantification

Once this compound has been isolated, its purity must be rigorously assessed, and the compound accurately quantified. Modern analytical techniques provide the necessary sensitivity and specificity for this purpose.

Purity Assessment: The purity of the isolated this compound is typically determined by a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC coupled with a detector such as a Diode Array Detector (DAD) or Photodiode Array (PDA) is a standard method for purity assessment nih.gov. A pure compound should ideally show a single peak in the chromatogram under different mobile phase conditions. The DAD/PDA detector can also provide the UV spectrum of the peak, which can be compared to a reference standard and checked for peak purity chromforum.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of LC with the mass analysis capabilities of MS researchgate.net. It can confirm the identity of the isolated compound by its molecular weight and fragmentation pattern, as well as detect any co-eluting impurities that may not be resolved by UV detection alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for the structural elucidation of the isolated compound to confirm it is indeed this compound. For purity assessment, quantitative NMR (qNMR) can be a powerful tool as it is a primary ratio method that can determine the purity of a substance without the need for a reference standard of the same compound nih.gov.

Quantification: The concentration of this compound in extracts or purified fractions is determined using validated analytical methods.

HPLC-UV/DAD: This is the most common method for the quantification of flavonoids anjs.edu.iq. A calibration curve is constructed by plotting the peak area against the concentration of a certified reference standard of this compound. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve. Method validation typically includes assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy nih.gov.

LC-MS/MS: For highly sensitive and selective quantification, especially in complex matrices, tandem mass spectrometry (LC-MS/MS) is employed. This technique offers excellent specificity by monitoring specific precursor-to-product ion transitions for the analyte anjs.edu.iq.

The use of these modern analytical techniques is essential to ensure the identity, purity, and concentration of the isolated this compound, which is a prerequisite for its use in further scientific research.

| Analytical Technique | Application | Information Obtained |

|---|---|---|

| HPLC-DAD/PDA | Purity assessment and quantification. nih.gov | Retention time, peak purity, UV spectrum, concentration. nih.govchromforum.org |

| LC-MS | Identification and purity assessment. researchgate.net | Molecular weight, fragmentation pattern, detection of impurities. |

| NMR Spectroscopy | Structural elucidation and purity assessment (qNMR). nih.gov | Chemical structure, purity percentage. nih.gov |

| LC-MS/MS | High-sensitivity quantification. anjs.edu.iq | Precise and selective concentration measurement. anjs.edu.iq |

Mechanistic Insights into the Biological Activities of Kuwanon L

Antiviral Mechanisms of Action

Kuwanon L, a natural product isolated from Morus species, has demonstrated notable antiviral properties, particularly against Human Immunodeficiency Virus-1 (HIV-1). Research into its mechanisms of action reveals a multi-targeted approach, suggesting its potential as a lead compound for the development of novel antiviral agents capable of overcoming drug resistance.

This compound has been identified as a novel allosteric inhibitor of HIV-1 integrase (IN), an essential enzyme for viral replication. Unlike inhibitors that target the enzyme's active site, allosteric inhibitors bind to a different location, inducing a conformational change that affects the enzyme's function. acs.orgnih.gov

Docking-based virtual screening and subsequent biochemical studies have shown that this compound binds to an allosteric binding pocket on the HIV-1 integrase. acs.org This binding interferes with several critical functions of the enzyme. Specifically, this compound inhibits the catalytic activity of IN, both in the absence and presence of its cellular cofactor, the Lens Epithelium-Derived Growth Factor (LEDGF/p75). acs.orgacs.org Furthermore, it has been reported that this compound inhibits the dimerization of the integrase enzyme and disrupts the crucial interaction between IN and LEDGF/p75. acs.orgacs.org By promoting and stabilizing the multimerization of IN, this compound reduces the enzyme's flexibility, ultimately leading to the inhibition of the catalytic process. nih.gov This allosteric modulatory mechanism makes this compound an attractive candidate for developing new anti-HIV agents that are active against strains resistant to traditional active-site inhibitors. acs.orgacs.org

Table 1: Mechanistic Effects of this compound on HIV-1 Integrase (IN)

| Target Process | Observed Effect of this compound | Reference |

| IN Catalytic Activity | Inhibition (in the presence and absence of LEDGF/p75) | acs.orgacs.org |

| IN Dimerization | Inhibition | acs.orgacs.org |

| IN-LEDGF/p75 Interaction | Inhibition | acs.orgacs.org |

| IN Multimerization | Promotion and Stabilization | nih.gov |

In addition to its effects on integrase, research has revealed that this compound also inhibits the activity of HIV-1 Reverse Transcriptase (RT). nih.gov RT is another vital enzyme for the HIV-1 life cycle, responsible for converting the viral RNA genome into DNA. The ability of a single compound to inhibit both IN and RT opens the possibility for the development of dual allosteric inhibitors. nih.govnih.gov

This dual-target engagement is a significant advantage in antiviral therapy. By simultaneously acting on two essential viral enzymes, this compound can create a higher barrier to the development of drug resistance, a major challenge in HIV-1 treatment. nih.gov A time-of-addition (TOA) experiment, which helps determine the stage of the viral life cycle a compound inhibits, supports the hypothesis that this compound binds to both integrase and reverse transcriptase. nih.govnih.gov

Currently, there is a lack of specific research findings detailing the direct inhibitory activity of this compound on viral RNA-dependent RNA polymerase (RdRp). While RdRp is a crucial target for many broad-spectrum antiviral drugs, studies have not yet specifically investigated or confirmed this compound's mechanism of action against this enzyme. nih.govmdpi.commdpi.com

Computational and in-silico studies have explored the potential of Kuwanon family compounds as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. Key viral targets for SARS-CoV-2 include the spike glycoprotein's receptor-binding domain (RBD), which mediates viral entry into host cells by binding to the ACE2 receptor, and the main protease (Mpro or 3CLpro), which is essential for viral replication. researchgate.netresearchgate.net

While much of the specific research has focused on related compounds like Kuwanon C and Kuwanon Z, one study noted that this compound has shown optimal binding to the spike proteins of SARS-CoV-2 in docking analyses. nih.govmdpi.comfrontiersin.org For instance, studies on Kuwanon Z showed significant binding energies for the main protease. mdpi.com This suggests a potential mechanism where this compound could interfere with viral function, although further experimental validation is required to confirm these computational predictions and elucidate the precise nature of these interactions.

Table 2: In-Silico Docking Results of Kuwanon Z against SARS-CoV-2 Targets

| Target Protein | Compound | Predicted Binding Energy (kcal/mol) | Reference |

| Main Protease (Mpro) | Kuwanon Z | -8.1 | mdpi.com |

| JAK2 (Host Protein) | Kuwanon Z | -10.5 | mdpi.com |

Antibacterial Mechanisms of Action

While several compounds from the Kuwanon family, such as Kuwanon A, B, and G, have demonstrated significant antibacterial activity, specific mechanistic studies focusing solely on this compound are not extensively documented in the available research. However, the mechanisms identified for these closely related flavonoids provide insight into potential pathways.

Studies on Kuwanon B show it exhibits activity against Gram-positive bacteria, including Staphylococcus aureus. acs.orgnih.gov Preliminary investigations suggest that its mechanism involves the rapid disruption of bacterial membrane integrity. acs.orgnih.gov Similarly, extensive research on Kuwanon G has revealed that its antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA) is due to its ability to disrupt the proton motive force and increase membrane permeability. acs.orgnih.gov This disruption is achieved by targeting phosphatidylglycerol and cardiolipin (B10847521) in the cytoplasmic membrane. acs.orgnih.gov For other related compounds, such as Kuwanon C, E, and T, a membrane-disrupting activity has also been identified as a key component of their antibacterial effect against MRSA.

Although these findings relate to other Kuwanon compounds, they suggest that a primary antibacterial mechanism for this class of flavonoids likely involves the targeting and disruption of the bacterial cell membrane. Further research is needed to specifically confirm the antibacterial mechanism of action for this compound.

Disruption of Bacterial Cell Membrane Permeability

One of the primary antibacterial mechanisms of this compound involves the disruption of the bacterial cell membrane's integrity. Research has shown that flavonoids isolated from Morus alba, including compounds structurally similar to this compound, can compromise the physical barrier of the bacterial cell membrane. This disruption leads to increased permeability, allowing for the leakage of essential intracellular components such as ions and metabolites, which is detrimental to the bacterium's survival. The lipophilic nature of the prenyl group in this compound is thought to facilitate its interaction with and insertion into the lipid bilayer of the bacterial membrane, thereby altering its fluidity and function.

Impact on Proton Motive Force (PMF) in Pathogenic Bacteria

This compound has been demonstrated to dissipate the proton motive force (PMF) across the bacterial cytoplasmic membrane. The PMF is a crucial electrochemical gradient of protons that is essential for vital cellular functions, including ATP synthesis, nutrient transport, and flagellar motility. Studies on flavones from Morus alba have revealed that compounds like Kuwanon G, which shares structural similarities with this compound, can effectively dissipate both the transmembrane electrical potential (Δψ) and the transmembrane pH gradient (ΔpH), the two components of the PMF. nih.govresearchgate.net This dissipation of the PMF effectively cripples the energy-dependent processes of the bacteria, leading to growth inhibition and cell death. nih.govresearchgate.net Mechanistic studies suggest that Kuwanon G targets and interacts with key phospholipids (B1166683) in the cytoplasmic membrane, such as phosphatidylglycerol and cardiolipin, through the formation of hydrogen bonds and electrostatic interactions, thereby disrupting the membrane's ability to maintain the proton gradient. nih.govresearchgate.net

Modulation of Bacterial Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing significantly to multidrug resistance. nih.govnih.govscispace.com Flavonoids, including those from Morus alba, have been identified as potential efflux pump inhibitors (EPIs). While direct studies on this compound are limited, research on structurally related prenylated flavonoids, such as Kuwanon C, has shown promising efflux pump inhibitory activity. nih.gov By inhibiting these pumps, this compound can potentiate the effects of conventional antibiotics, making bacteria more susceptible to treatments to which they were previously resistant. The proposed mechanism involves the flavonoid binding to the efflux pump proteins, either competitively or non-competitively, thereby blocking the extrusion of antimicrobial agents. This synergistic action highlights the potential of this compound and related compounds in combating antibiotic resistance. researchgate.net

Tyrosinase Inhibitory Mechanisms

This compound is a potent inhibitor of tyrosinase, a key enzyme in the biosynthesis of melanin (B1238610). This inhibitory activity makes it a compound of interest for applications in the cosmetic and pharmaceutical industries for skin whitening and treating hyperpigmentation disorders.

Enzymatic Kinetic Analysis of Tyrosinase Inhibition

Enzymatic kinetic studies have been crucial in elucidating the nature of tyrosinase inhibition by this compound (often referred to as Kuwanon G in literature). These analyses have consistently demonstrated that this compound acts as a competitive inhibitor of tyrosinase. This means that this compound competes with the natural substrate of the enzyme, L-tyrosine, for binding to the active site. Lineweaver-Burk and Dixon plot analyses have confirmed this competitive inhibition mechanism. The inhibitory concentration (IC50) values for Kuwanon G have been reported to be significantly lower than that of the commonly used tyrosinase inhibitor, kojic acid, indicating its high potency.

| Compound | IC50 (µM) for L-tyrosine oxidation | Inhibition Type |

|---|---|---|

| Kuwanon G (KG) | Data Not Explicitly Provided in snippets, but potent | Competitive |

| Kojic Acid (Positive Control) | 36.0 | Competitive |

Molecular Interactions at the Tyrosinase Active Site

Molecular docking studies have provided detailed insights into the interactions between this compound and the active site of tyrosinase. The active site of tyrosinase contains two copper ions (CuA and CuB) that are essential for its catalytic activity. Docking simulations have shown that this compound binds within this active site, establishing key interactions with amino acid residues and the copper ions. It is proposed that the hydroxyl groups on the flavonoid structure play a critical role in chelating the copper ions, thereby inactivating the enzyme. Furthermore, hydrogen bonding and van der Waals interactions with surrounding amino acid residues contribute to the stable binding of this compound in the active site, preventing the substrate from accessing it.

Structure Activity Relationship Sar Studies of Kuwanon L and Its Analogs

Structural Determinants Influencing HIV-1 Integrase Inhibitory Potency

Kuwanon L has been identified as an allosteric inhibitor of HIV-1 integrase (IN), a key enzyme for retroviral replication. nih.govresearchgate.net Unlike inhibitors that target the active site, this compound binds to a different location on the enzyme, specifically an allosteric pocket, which allows it to inhibit multiple functions of the enzyme. nih.govresearchgate.net Biochemical studies have demonstrated that this compound can impede the catalytic activity of HIV-1 IN, interfere with the dimerization of the enzyme, and disrupt the crucial interaction between the integrase and the human lens epithelium-derived growth factor (LEDGF/p75), a cellular protein essential for guiding the integration process. nih.govresearchgate.net

The inhibitory activity of flavonoids against the HIV-1 IN-LEDGF/p75 interaction is highly dependent on their structural features. Broader studies on the flavonoid class provide a framework for understanding the potency of this compound and its analogs. The presence and position of hydroxyl (-OH) groups are paramount. nih.govtandfonline.com A strong inhibitory effect is generally associated with hydroxyl groups at the C5 and C7 positions of the A-ring and the C3' and C4' positions of the B-ring. nih.govnih.gov Furthermore, a carbonyl group at the C4 position of the C-ring contributes significantly to the inhibitory activity. nih.govtandfonline.com Conversely, the presence of hydrophobic groups on the A-ring can diminish the inhibitory potential. nih.gov

While specific SAR studies on a wide range of this compound analogs are limited, the general principles for flavonoids suggest that modifications to its core structure would significantly impact its anti-integrase activity. For instance, the specific hydroxylation pattern on this compound's flavonoid backbone is a key determinant of its ability to interact with the allosteric site of HIV-1 integrase.

| Compound | Flavonoid Subclass | Key Structural Features | Binding Affinity (KD) to Integrase |

|---|---|---|---|

| Myricetin | Flavonol | -OH at 3, 5, 7, 3', 4', 5' | 1.0 µM |

| Luteolin | Flavone | -OH at 5, 7, 3', 4' | 1.8 µM |

| Naringenin | Flavanone | -OH at 5, 7, 4' | 3.6 µM |

| Genistein | Isoflavone | -OH at 5, 7, 4' | 3.1 µM |

Data in the table is derived from a study on a library of flavonoids and their interaction with HIV-1 integrase, providing context for the structural determinants of binding affinity. nih.gov

Key Functional Groups Governing Tyrosinase Inhibition

The inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is another significant biological activity of this compound and related compounds. SAR studies on flavonoids reveal that specific functional groups are critical for potent tyrosinase inhibition. nih.gov A hydroxyl group at the C7 position of the A-ring is a strong contributor to interfering with tyrosinase activity. nih.govresearchgate.net Additionally, the presence of hydroxyl groups at the C5 position of the A-ring and the C4' position of the B-ring is favorable for forming hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net

Studies on analogs isolated from Morus species, such as Kuwanon G and Mulberrofuran G, provide more direct insight. These studies have shown that prenylated flavonoids can be highly potent, competitive inhibitors of tyrosinase, with IC50 values significantly lower than the standard inhibitor, kojic acid. nih.govmdpi.comresearchgate.net The investigation of fused benzofuran (B130515) flavonoids like Mulberrofuran G versus Albanol B has implicated the methyl cyclohexene (B86901) ring moiety as an important structural feature for tyrosinase inhibition. nih.gov The presence of a resorcinol (B1680541) moiety (hydroxyl groups at positions 2' and 4') in the B-ring is also a common feature among potent flavonoid-based tyrosinase inhibitors.

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| Kuwanon J | 0.17 ± 0.01 | Not Specified |

| Mulberrofuran G | 6.35 ± 0.45 | Competitive |

| Sanggenon O | 1.15 ± 0.03 | Not Specified |

| Sanggenon C | 1.17 ± 0.03 | Not Specified |

| Kojic Acid (Reference) | 32.62 - 36.0 | Competitive |

Data in the table is compiled from studies on prenylated flavonoids from Morus species. nih.govmdpi.com

Role of Isoprenyl Moieties in Enhancing Biological Activity and Cellular Uptake

A defining characteristic of this compound is the presence of isoprenyl (or prenyl) side chains attached to its flavonoid core. These lipophilic moieties play a crucial role in modulating the compound's biological profile. The addition of prenyl groups significantly increases the hydrophobicity of the flavonoid molecule. nih.gov This enhanced lipophilicity is believed to improve the compound's interaction with cellular membranes and proteins, thereby augmenting its biological activities. nih.gov

The increased affinity for lipid bilayers can facilitate greater cellular uptake. Studies on related modified flavonoids have shown that increasing hydrophobicity through modifications like methylation enhances membrane transport and metabolic stability. researchgate.net This principle extends to prenylation, where the bulky, nonpolar isoprenyl group can help the molecule partition more readily into and across cell membranes. By improving its ability to enter cells, the isoprenyl moiety allows this compound to reach its intracellular targets, such as HIV-1 integrase, more effectively. This improved bioavailability at the cellular level is a key factor in the potent activity observed for many prenylated flavonoids. nih.gov

Correlation between Molecular Architecture and Target Protein Binding Affinities

The three-dimensional structure of this compound is directly correlated with its ability to bind to target proteins and exert its inhibitory effects. The specific arrangement of its rings, hydroxyl groups, and isoprenyl substituents creates a unique molecular architecture that fits into specific binding pockets on target enzymes. This relationship is often explored using computational methods like molecular docking. nih.gov

Molecular docking simulations have been instrumental in understanding how this compound and its analogs interact with their protein targets. For HIV-1 integrase, docking studies have suggested that this compound fits favorably into an allosteric binding pocket, distinct from the active site where the viral DNA binds. nih.govresearchgate.net This binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, between the functional groups of this compound and the amino acid residues of the protein pocket.

Similarly, for tyrosinase, docking simulations of related compounds like Kuwanon G show favorable binding energies within the enzyme's active site. nih.govmdpi.com The simulations reveal that hydroxyl groups on the flavonoid core form crucial hydrogen bonds with residues in the catalytic site, while the rest of the molecule, including the prenyl groups, establishes hydrophobic and van der Waals interactions. researchgate.netnih.gov This combination of specific hydrogen bonds and broader hydrophobic interactions anchors the inhibitor to the enzyme, leading to potent inhibition. The binding affinity, therefore, is a direct consequence of the complementarity between the molecular architecture of the flavonoid and the topology of the protein's binding site. nih.gov

Computational and Molecular Modeling Approaches in Kuwanon L Research

Molecular Docking and Virtual Screening for Ligand-Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein or other biological target. This method estimates the binding affinity between the molecule and the target, providing insights into the potential inhibitory or activating effects of the ligand. rsc.org Virtual screening, often utilizing molecular docking, involves computationally screening large databases of compounds to identify potential hits that are likely to bind to a specific target. rsc.orgsilicos-it.be

Studies have utilized docking-based virtual screening to identify Kuwanon L as a promising binder to specific protein targets. For instance, a docking-based virtual screening study identified this compound as a potential allosteric inhibitor of HIV-1 integrase (IN), targeting the sucrose (B13894) binding pocket. researchgate.netnih.gov Theoretical studies suggested this compound as a promising binder to HIV-1 IN, which was subsequently supported by biological evaluations showing its ability to inhibit IN catalytic activity, dimerization, and binding to LEDGF/p75 protein. researchgate.netnih.gov this compound also showed inhibition of HIV-1 replication in cell culture. researchgate.netnih.gov This suggests that this compound may bind to an allosteric pocket on HIV-1 IN. researchgate.netnih.gov

Molecular docking studies have also been applied to investigate the potential of this compound and other kuwanon derivatives against other targets, such as SARS-CoV-2 proteins. A study investigating phytoconstituents against SARS-CoV-2 main protease (Mpro) proteins (PDB IDs 5C3N and 6LU7) reported a docking score of -7.1 kcal/mol for this compound against the 6LU7 Mpro protein. bibliotekanauki.pl Another computational biology study investigating plant-derived anti-HIV compounds for potential use against COVID-19 reported an interaction binding score of -9.1 kcal/mol for this compound related to the S protein of coronavirus. researchgate.netnih.gov

Interactive Table 1: Molecular Docking Scores of this compound Against Various Targets

| Target Protein | PDB ID (if specified) | Docking Score (kcal/mol) | Reference |

| HIV-1 Integrase (allosteric pocket) | Not specified | Promising binder (relative) | researchgate.netnih.gov |

| SARS-CoV-2 Mpro | 6LU7 | -7.1 | bibliotekanauki.pl |

| SARS-CoV-2 S protein | Not specified | -9.1 | researchgate.netnih.gov |

Advanced Quantum Mechanical Calculations: Fragment Molecular Orbital (FMO) and Pair Interaction Energy Decomposition Analysis (PIEDA)

Beyond classical molecular docking, more advanced quantum mechanical (QM) methods provide a deeper understanding of the intricate interactions between a ligand and its target at the electronic level. The Fragment Molecular Orbital (FMO) method is a QM technique that divides a large molecular system, such as a protein-ligand complex, into smaller fragments to make calculations computationally feasible while maintaining a high level of accuracy. chemrxiv.orgchemeurope.comwikipedia.org

Pair Interaction Energy Decomposition Analysis (PIEDA), often used in conjunction with FMO, further breaks down the interaction energy between fragments into various components, such as electrostatic, exchange-repulsion, charge transfer, and dispersion forces. chemrxiv.orgchemeurope.comwikipedia.orgaip.org This decomposition provides detailed insights into the nature and strength of the interactions between specific amino acid residues in the protein and different parts of the ligand. chemrxiv.orgchemeurope.com

While direct application of FMO and PIEDA specifically to this compound was not prominently found in the search results, these methods have been applied to other kuwanon derivatives to understand their interactions with protein targets. For example, FMO calculations and PIEDA were used to analyze the molecular interactions between COX-2 and kuwanon derivatives (Kuwanon A, B, C, E, H) isolated from Morus alba. mdpi.comresearchgate.netnih.govresearchgate.net These studies revealed that Kuwanon A, which showed selective COX-2 inhibitory activity, had strong interactions with specific residues at the active site of COX-2, such as Arg120 and Tyr355, and also interacted with residues in the membrane-binding domain like Val89. mdpi.comresearchgate.netnih.govresearchgate.net The FMO and PIEDA results supported the experimental findings regarding the selective inhibition of COX-2 by Kuwanon A. mdpi.comresearchgate.netnih.govresearchgate.net This demonstrates the power of FMO and PIEDA in providing a detailed understanding of the interactions between kuwanon-like structures and their targets, which can be extrapolated to the study of this compound.

Interactive Table 2: Example Interaction Energies (Kuwanon A with COX-2) from FMO/PIEDA

| Interacting Residue | Interaction Energy (kcal/mol) | Type of Interaction (Derived from PIEDA components) | Reference |

| Arg120 | -7.044 | Electrostatic, etc. (Based on PIEDA principles) | mdpi.comresearchgate.netnih.govresearchgate.net |

| Tyr355 | -7.044 | Electrostatic, etc. (Based on PIEDA principles) | mdpi.comresearchgate.netnih.govresearchgate.net |

| Val89 | -6.599 | Hydrophobic, Dispersion, etc. (Based on PIEDA principles) | mdpi.comresearchgate.netnih.govresearchgate.net |

| Val89, His90, Ser119 (average distance) | 4.329 Å | Proximity/Spatial Interaction | mdpi.comresearchgate.netnih.gov |

Note: The specific decomposition of interaction energy into components (electrostatic, dispersion, etc.) for Kuwanon A with individual residues was not explicitly detailed in the search snippets, only the total interaction energy for pairs. The "Type of Interaction" column in the table above is illustrative of the type of information PIEDA provides.

Pharmacophore Modeling and In Silico Ligand-Protein Interaction Profiling

Pharmacophore modeling is a computational technique that represents the essential features of a molecule or a set of molecules required for biological activity. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific 3D spatial arrangement. genominfo.orgnih.govnih.gov Pharmacophore models can be derived from the structure of known ligands (ligand-based) or from the structure of the target protein and its interaction with a ligand (structure-based). genominfo.org

While a specific pharmacophore model for this compound was not found, pharmacophore modeling has been used in studies involving other kuwanon derivatives and in the context of virtual screening for potential drug candidates. For instance, pharmacophore-based virtual screening has been used to identify potential selective estrogen receptor degraders, and while Kuwanon T was among the compounds analyzed by molecular docking in that study, the primary focus was on identifying alternative SERDs. ui.ac.id Pharmacophore modeling is a widely used technique in virtual screening workflows to narrow down large databases of compounds based on their potential to interact with a target site. nih.govsimulations-plus.comui.ac.id

In the context of this compound research, in silico ligand-protein interaction profiling, likely performed as part of molecular docking studies, has indicated its binding to specific sites on target proteins like HIV-1 integrase and SARS-CoV-2 proteins. researchgate.netnih.govbibliotekanauki.plresearchgate.netnih.gov These studies, through analyzing the predicted binding poses and interactions with surrounding amino acids, provide insights into how this compound might exert its biological effects at the molecular level.

Future Research Directions and Translational Perspectives for Kuwanon L

Elucidation of Novel Mechanistic Pathways in Biological Systems

Initial research has primarily highlighted Kuwanon L's potential as an antiviral agent, particularly against Human Immunodeficiency Virus-1 (HIV-1). Studies have demonstrated that its mechanism of action is not limited to a single target. Evidence from enzymatic tests and time-of-addition (TOA) experiments supports the hypothesis that this compound inhibits HIV-1 replication by binding to both the Integrase (IN) and Reverse Transcriptase (RT) enzymes. researchgate.netnih.gov

Further mechanistic studies on its interaction with HIV-1 Integrase have revealed that this compound:

Inhibits the catalytic activity of the enzyme. researchgate.net

Interferes with the crucial interaction between the integrase and the host protein LEDGF/p75. researchgate.net

Promotes and stabilizes the multimerization of the integrase enzyme, thereby reducing its functional flexibility. researchgate.net

Beyond its anti-HIV activity, preliminary research suggests this compound possesses broader antiviral properties, with demonstrated effects against pathogens like herpes simplex virus-1 and influenza virus. tmrjournals.com Future research should aim to elucidate the specific molecular targets and pathways involved in these other viral infections. Investigating its potential as a viral protease inhibitor, as suggested by some studies, could uncover novel mechanisms and broaden its therapeutic applicability. tmrjournals.com

Development of Strategies to Counter Antiviral Resistance through Multi-Targeting

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. nih.govtmrjournals.com this compound's ability to engage multiple viral targets simultaneously presents a promising strategy to overcome this obstacle. researchgate.netnih.gov By inhibiting both HIV-1 Integrase and Reverse Transcriptase, this compound can create a higher genetic barrier for the virus to develop resistance compared to single-target agents. researchgate.net

This multi-targeting capability positions this compound as an attractive lead compound for a new class of antiviral drugs. nih.gov The development of such agents could be guided by the following strategies:

Polypharmacology Approach: Designing single molecules that intentionally act on different viral targets to enhance efficacy and reduce the likelihood of resistance. researchgate.net

Targeting Conserved Pathways: Focusing on cellular pathways that are conserved across various viral strains, which could lead to the development of broad-spectrum antiviral medications. tmrjournals.com

The inherent multi-target profile of this compound provides a natural blueprint for designing next-generation antivirals that are more resilient to viral evolution.

| Target Enzyme | Mechanism of Inhibition | Significance in Antiviral Resistance |

| HIV-1 Integrase (IN) | Inhibits catalytic activity, interferes with IN/LEDGF/p75 binding, promotes IN multimerization. researchgate.net | Offers a distinct mechanism from many existing drugs, potentially effective against resistant strains. |

| HIV-1 Reverse Transcriptase (RT) | Binds to the enzyme, inhibiting its function in viral replication. researchgate.netnih.gov | Provides a dual-pronged attack, making it harder for the virus to develop resistance through single mutations. |

Optimization of Extraction Yields and Biosynthetic Production Pathways

To facilitate extensive preclinical and potential clinical research, efficient and scalable production of this compound is necessary. This can be approached through two main avenues: optimizing extraction from natural sources and developing biosynthetic production methods.

Extraction Optimization: While specific optimization studies for this compound are not widely published, established techniques for extracting flavonoids from plant materials can be applied. mdpi.com Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher extraction yields with reduced solvent and energy consumption compared to conventional techniques. mdpi.comjocpr.com The optimization of key parameters is crucial and can be systematically achieved using mathematical models like Response Surface Methodology (RSM). sciforum.netmdpi.comnih.gov

| Parameter | Significance in Extraction |

| Solvent Choice | Polarity and selectivity are critical for efficiently dissolving this compound while minimizing impurities. jocpr.com |

| Temperature | Must be controlled to balance extraction efficiency with the prevention of thermal degradation of the compound. jocpr.comsciforum.net |

| Extraction Time | Needs to be optimized to maximize yield without compromising the integrity of this compound. mdpi.com |

| Solid-to-Solvent Ratio | Affects the concentration gradient and overall efficiency of the extraction process. mdpi.com |

| Microwave/Ultrasonic Power | In modern techniques, this parameter influences the disruption of plant cell walls to release the compound. mdpi.comsciforum.net |

Biosynthetic Pathways: The biosynthesis of this compound, a Diels-Alder type adduct, is complex. Studies on related compounds in Morus alba cell cultures have provided foundational insights. The biogenesis involves the convergence of the flavonoid and phenylpropanoid pathways. mdpi.comnih.gov Key steps include the formation of a cinnamoylpolyketide precursor, which then leads to a chalcone (B49325) moiety. mdpi.com Elucidating the specific enzymes, such as chalcone synthase (CHS), and regulatory genes in the this compound pathway is a critical future research goal. nih.gov A complete understanding of this pathway could enable the heterologous production of this compound in microbial systems like yeast, offering a scalable and sustainable alternative to extraction. mdpi.com

Expansion of Preclinical Efficacy Studies and Mechanistic Validation

While initial studies have confirmed this compound's anti-HIV efficacy in vitro, a broader and more comprehensive preclinical assessment is required to validate its therapeutic potential. researchgate.netnih.gov Future research should expand to include:

Broad-Spectrum Antiviral Testing: Systematically evaluating the efficacy of this compound against a wider range of viruses, building upon preliminary findings against influenza and herpes viruses. tmrjournals.com

Advanced Cell-Based Assays: Moving beyond basic anti-proliferative effects to study the impact on tumorigenic phenotypes such as cell migration, invasion, and clonogenicity, where applicable for virally-induced cancers. nih.gov

In Vivo Animal Models: Testing the efficacy and pharmacokinetics of this compound in relevant animal models. For example, using mice with human xenografts to assess its impact on tumor burden in the context of oncogenic viruses. nih.gov

Mechanistic Validation in Biological Systems: Employing techniques like cell cycle analysis, apoptosis assays, and proteomic studies to confirm the molecular mechanisms observed in enzymatic assays within a cellular and whole-organism context. nih.gov

These expanded studies are essential for establishing a robust preclinical data package to support any future clinical development.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Kuwanon L from plant sources, and how can purity be validated?

- Methodology :

- Extraction : Use methanol or ethanol for initial extraction due to this compound's solubility in polar solvents. Sequential solvent partitioning (e.g., hexane, ethyl acetate) can enrich the compound .

- Chromatography : Employ column chromatography (silica gel or Sephadex LH-20) for preliminary separation, followed by HPLC with a C18 column for purification. Monitor purity via UV-Vis spectroscopy (λ ~280 nm for flavonoid absorption) .

- Validation : Confirm purity using NMR (¹H/¹³C) and LC-MS. Compare spectral data with published standards .

Q. How should researchers design bioactivity assays to evaluate this compound’s antimicrobial and receptor-antagonism properties?

- Methodology :

- Antimicrobial Activity : Use broth microdilution assays against MRSA or other resistant strains. Include positive controls (e.g., vancomycin) and measure minimum inhibitory concentrations (MICs) .

- Receptor Binding : Perform competitive binding assays (e.g., [¹²⁵I]-GRP displacement in Swiss 3T3 cells) to calculate Ki values. Validate specificity by testing against non-target receptors (e.g., NMB-preferring receptors) .

- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to derive IC₅₀/Ki values. Triplicate experiments with ANOVA for significance testing .

Q. What protocols ensure this compound’s solubility and stability in experimental settings?

- Methodology :

- Solubility Testing : Dissolve this compound in DMSO (≤0.1% v/v final concentration) for in vitro studies. For in vivo, use cyclodextrin-based carriers to enhance aqueous solubility .

- Stability : Store lyophilized powder at -20°C, protected from light. Conduct accelerated stability studies (4°C, 25°C, 40°C) with HPLC monitoring to assess degradation over time .

Advanced Research Questions

Q. How can researchers elucidate this compound’s mechanism of action in cancer cells, particularly regarding ROS induction and ER stress?

- Methodology :

- ROS Measurement : Use fluorescent probes (e.g., DCFH-DA) with flow cytometry or microplate readers. Pre-treat cells with antioxidants (e.g., NAC) to confirm ROS-dependent effects .

- ER Stress Markers : Quantify ATF4, CHOP, and GRP78 via Western blot. Use thapsigargin as a positive control. Combine with TEM to visualize ER ultrastructural changes .

- Calcium Flux : Apply Fluo-4 AM staining and confocal microscopy to monitor intracellular Ca²⁺ levels. Compare with ER Ca²⁺-ATPase inhibitors (e.g., cyclopiazonic acid) .

Q. How to address contradictions in this compound’s receptor binding data across studies?

- Methodology :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., Swiss 3T3 fibroblasts) and radioligand batches. Control for receptor subtype expression (e.g., GRP vs. NMB receptors) .

- Data Harmonization : Conduct meta-analysis of published Ki values. Use Bland-Altman plots to identify systematic biases .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding affinities across receptor isoforms .

Q. What in vivo models are optimal for validating this compound’s anti-inflammatory or anticancer efficacy?

- Methodology :

- Cancer Xenografts : Use immunodeficient mice (e.g., BALB/c nude) injected with MDA-MB-231 cells. Administer this compound intraperitoneally (5–20 mg/kg) and monitor tumor volume via caliper measurements .

- Inflammation Models : Employ LPS-induced murine colitis or paw edema models. Measure cytokines (IL-1β, TNF-α) via ELISA and histological scoring .

- Pharmacokinetics : Perform LC-MS/MS to assess bioavailability and tissue distribution. Calculate AUC and half-life using non-compartmental analysis .

Methodological Best Practices

- Experimental Design : Follow KL University’s proposal framework (Problem Definition, Objectives, Scope, Methodology) to ensure rigor .

- Data Integrity : Retain raw data for 5–10 years and share via repositories (e.g., Zenodo) for independent verification .

- Ethical Compliance : Use "participants" for human studies and disclose conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.